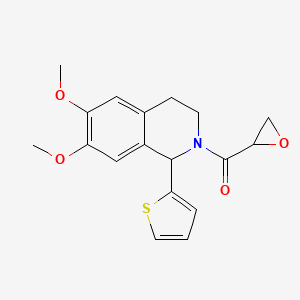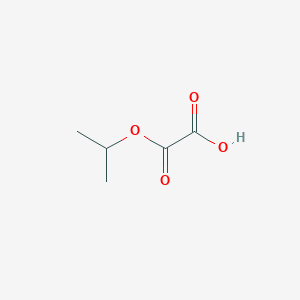
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate
Descripción general
Descripción
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group, a difluorophenylcarbamoyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate typically involves the reaction of 3-amino-4-methoxybenzoic acid with 2,6-difluorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to form an amine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzaldehyde or 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoic acid.
Reduction: Formation of 3-(2,6-difluorophenylamino)-4-methoxybenzoate.
Substitution: Formation of 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate or 3-(2,6-difluorophenylcarbamoyl)-4-aminobenzoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluorophenylcarbamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate
- Methyl 3-(2,6-difluorophenylcarbamoyl)-4-aminobenzoate
- Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methylbenzoate
Uniqueness
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate is unique due to the presence of both the methoxy and difluorophenylcarbamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl 3-[(2,6-difluorophenyl)carbamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c1-22-13-7-6-9(16(21)23-2)8-10(13)15(20)19-14-11(17)4-3-5-12(14)18/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELLMBJRASNGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2869093.png)
![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2869094.png)
![Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate](/img/structure/B2869096.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2869098.png)
![2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2869099.png)

![3-Methyl-6-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869105.png)


![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)




